molecular formula C8H6O6 B13895318 2,4-Dihydroxybenzene-1,3-dicarboxylic acid CAS No. 22928-28-5

2,4-Dihydroxybenzene-1,3-dicarboxylic acid

Cat. No.: B13895318
CAS No.: 22928-28-5
M. Wt: 198.13 g/mol
InChI Key: YWJNJZBDYHRABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxybenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H6O6 It is a type of dicarboxylic acid, which means it contains two carboxyl groups (-COOH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxybenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of 1,4-benzene-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid as mixed-linkers . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,4-Dihydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxybenzene-1,3-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

22928-28-5

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

IUPAC Name

2,4-dihydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

YWJNJZBDYHRABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.